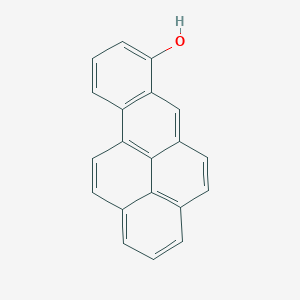

7-Hydroxybenzo(a)pyrene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzo[a]pyren-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1-11,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQAYISXCZTDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958973 | |

| Record name | Benzo[pqr]tetraphen-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37994-82-4 | |

| Record name | Benzo[a]pyren-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37994-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyren-7-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037994824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[pqr]tetraphen-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzo[a]pyren-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Metabolic Formation and Biotransformation Pathways of 7 Hydroxybenzo a Pyrene

Enzymatic Generation from Benzo[a]pyrene (B130552) in Mammalian Systems

The transformation of Benzo(a)pyrene (B[a]P) into 7-Hydroxybenzo(a)pyrene (7-OH-B[a]P) within mammalian systems is a critical step in its metabolism, primarily mediated by a complex interplay of enzymes. This process is a key area of research for understanding the mechanisms of PAH-induced carcinogenesis.

Role of Cytochrome P450 Monooxygenases in 7-Hydroxylation

The initial and rate-limiting step in the metabolic activation of B[a]P is its oxidation, a reaction catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. oup.comnih.govresearchgate.net These enzymes introduce an oxygen atom into the B[a]P molecule, leading to the formation of various hydroxylated metabolites, including 7-OH-B[a]P. This hydroxylation is a crucial detoxification pathway, but it can also lead to the formation of more reactive and carcinogenic compounds. mdpi.com

Among the various CYP isoforms, CYP1A1 and CYP1B1 are recognized as the primary enzymes responsible for the metabolism of B[a]P. nih.govnih.govmdpi.com Both isoforms have demonstrated the capacity to bioactivate B[a]P to its ultimate carcinogenic form, the B[a]P-diol-epoxide. nih.gov

Table 1: Relative Activity of CYP Isoforms in Benzo[a]pyrene Metabolism

| CYP Isoform | Role in B[a]P Metabolism | Key Findings |

| CYP1A1 | Major contributor to overall metabolism and bioactivation. nih.gov | Primarily responsible for the formation of B[a]P-tetrol-I-1, a hydrolyzed form of the ultimate carcinogen. nih.gov |

| CYP1B1 | Significant contributor to the formation of B[a]P-7,8-dihydrodiol. nih.gov | Metabolizes B[a]P to carcinogenic intermediates at a significant rate. oup.comnih.gov |

| CYP1A2 | Minor role in the formation of carcinogenic metabolites. oup.comnih.gov | Undetectable formation of the 7,8-diol metabolite in some studies. oup.comnih.gov |

This table provides a simplified overview of the primary roles of different CYP isoforms in the metabolism of Benzo[a]pyrene based on available research. The relative contributions can vary depending on tissue type and other factors.

The formation of 7-OH-B[a]P can occur through the rearrangement of an intermediate arene oxide, specifically the B[a]P-7,8-epoxide. oup.cominchem.org Cytochrome P450 enzymes catalyze the initial epoxidation of the B[a]P molecule at the 7,8-position. nih.govresearchgate.net This epoxide is a highly reactive intermediate. wikipedia.org

This B[a]P-7,8-epoxide can then undergo a spontaneous rearrangement to form the more stable phenolic metabolite, 7-OH-B[a]P. oup.cominchem.org Alternatively, the epoxide can be hydrated by the enzyme microsomal epoxide hydrolase to form B[a]P-7,8-dihydrodiol, a key step in the pathway towards the ultimate carcinogen. oup.comnih.gov The formation of 7-OH-B[a]P through this rearrangement represents a competing pathway to the formation of the highly mutagenic diol-epoxide.

Specific Contributions of CYP1A1 and CYP1B1 Isoforms

Involvement of Other Phase I Xenobiotic-Metabolizing Enzymes

While Cytochrome P450 monooxygenases are the principal enzymes in the initial oxidation of B[a]P, other Phase I enzymes are also involved in its complex metabolic network. Microsomal epoxide hydrolase plays a crucial role in converting the initially formed arene oxides into dihydrodiols. oup.comnih.gov This action can either be a step towards detoxification or further activation, depending on the specific dihydrodiol formed. For instance, the hydration of B[a]P-7,8-epoxide to B[a]P-7,8-dihydrodiol is a critical step in the main carcinogenic pathway. nih.gov

Microbial Biotransformation of Benzo[a]pyrene to this compound

In addition to mammalian enzymes, microorganisms, particularly those residing in the human gut, have demonstrated the ability to transform B[a]P.

Detection of this compound in Microbial Digests

Recent research has highlighted the significant role of the human gut microbiota in the biotransformation of environmental pollutants like benzo(a)pyrene. nih.govnih.gov Studies utilizing in vitro gastrointestinal simulators have demonstrated that the complex microbial communities residing in the human colon can metabolize B[a]P, leading to the formation of various metabolites, including this compound. nih.govfrontiersin.orgnih.gov

The detection and quantification of these metabolites in microbial digests rely on sensitive analytical techniques. High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FD) or mass spectrometry (MS) are the methods of choice for this purpose. nih.govunam.mx LC-MS, in particular, has been instrumental in confirming the microbial transformation of B[a]P by identifying its hydroxylated metabolites. nih.govnih.gov

In one key study, a gastrointestinal simulator was used to mimic the conditions of the human stomach, small intestine, and colon. nih.gov While no significant metabolism of B[a]P was observed in the simulated stomach and small intestine environments, the colon digests showed the presence of this compound. nih.gov This finding was confirmed by liquid chromatography-mass spectrometry (LC-MS) analysis, which compared the HPLC profiles and mass spectra of the colon digest extracts with those of synthetic standards of 7-OH-B[a]P. nih.gov Crucially, when the colon microbiota was inactivated, the formation of 7-OH-B[a]P was eliminated, confirming the essential role of the microbes in this biotransformation. nih.gov

Table 2: Detection of this compound in a Simulated Human Colon Digest

| Analyte | Concentration Detected | Analytical Method | Key Finding |

| This compound | 1.9 µg/L | Liquid Chromatography-Mass Spectrometry (LC-MS) | Detected in active colon digests of benzo(a)pyrene; absent in inactivated colon digests. |

| Data from a study on the transformation of polycyclic aromatic hydrocarbons by human colon microbiota. nih.gov |

The analytical methods developed for detecting these low-level metabolites are highly sensitive. For instance, methodologies combining solid-phase extraction (SPE) for sample clean-up and pre-concentration with HPLC-FD have achieved detection limits in the picogram per milliliter (pg/mL) range for 7-OH-B[a]P and other metabolites in culture media. unam.mx These advanced analytical approaches are essential for accurately studying the kinetics and extent of B[a]P degradation by microbial populations.

Molecular Mechanisms and Interactions of 7 Hydroxybenzo a Pyrene

Modulation of Benzo[a]pyrene (B130552) Metabolic Activation Pathways

The diol epoxide pathway involves a series of enzymatic steps, primarily catalyzed by cytochrome P450 (CYP) enzymes (like CYP1A1 and CYP1B1) and epoxide hydrolase, that convert B[a]P into its ultimate carcinogenic form, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). nih.govresearchgate.netnih.gov This highly reactive metabolite readily binds to DNA, forming stable adducts. researchgate.net

7-Hydroxybenzo(a)pyrene has demonstrated inhibitory effects on this pathway. Research in human mammary epithelial cells has shown that 7-OH-B[a]P provides feedback inhibition, suppressing the conversion of benzo(a)pyrene-7,8-dihydrodiol (a precursor) into its more toxic BPDE form. However, studies using rat liver microsomes have clarified that 7-OH-B[a]P is not a selective inhibitor of the diol epoxide pathway. tandfonline.comtandfonline.com While it does inhibit the formation of stable DNA adducts derived from BPDE, it also potently inhibits adducts formed via the alternative radical cation pathway. tandfonline.com

The second major activation mechanism for B[a]P is one-electron oxidation, which generates a B[a]P radical cation. tandfonline.comnih.govnih.gov This reactive intermediate can bind to DNA, leading predominantly to the formation of unstable depurinating adducts, where the damaged base is cleaved from the DNA backbone. tandfonline.comnih.govnih.gov

Inhibitory Effects on Benzo[a]pyrene Diol Epoxide Formation

Impact on DNA Adduct Formation

| Molar Ratio (B[a]P : 7-OH-B[a]P) | Inhibition of Total DNA Binding (%) |

|---|---|

| 1 : 0.1 | 25% |

| 1 : 1.0 | 72% |

Data sourced from studies examining the effect of various concentrations of 7-OH-B[a]P on cytochrome P450-catalyzed B[a]P-DNA binding. tandfonline.comtandfonline.com

Stable DNA adducts, primarily the BPDE-N2-dG adduct formed via the diol epoxide pathway, are persistent lesions that can lead to mutations if not repaired. tandfonline.comresearchgate.net 7-OH-B[a]P effectively inhibits the formation of these stable adducts. tandfonline.comtandfonline.com Using the 32P-postlabeling method to measure these adducts, research has quantified this inhibition across a range of 7-OH-B[a]P concentrations, demonstrating a clear dose-response relationship. tandfonline.com

| Molar Ratio (B[a]P : 7-OH-B[a]P) | Inhibition of Stable Adducts (%) |

|---|---|

| 1 : 0.1 | 23% |

| 1 : 1.0 | 85% |

Data sourced from 32P-postlabeling analysis of stable DNA adducts following incubation with B[a]P and varying concentrations of 7-OH-B[a]P. tandfonline.comtandfonline.com

Depurinating adducts, which are the main products of the radical cation pathway, are unstable and can lead to apurinic sites in the DNA, a form of DNA damage that is also mutagenic. tandfonline.comnih.gov 7-OH-B[a]P is an exceptionally strong inhibitor of the formation of these adducts. tandfonline.comtandfonline.com Studies have shown that even at low relative concentrations, 7-OH-B[a]P can almost completely abolish the formation of depurinating adducts, indicating a powerful suppressive effect on the B[a]P radical cation. tandfonline.com

| Molar Ratio (B[a]P : 7-OH-B[a]P) | Inhibition of Depurination Adducts (%) |

|---|---|

| 1 : 0.25 | 67% - 100% |

| 1 : 0.5 | 100% (None Detected) |

Data sourced from analysis of depurination adducts of B[a]P in the presence of 7-OH-B[a]P. tandfonline.comtandfonline.com

Specific Inhibition of Stable DNA Adducts

Interactions with Enzymatic Systems

The metabolic fate of benzo(a)pyrene (B[a]P) is intricately linked to the activity of various enzyme systems, primarily the cytochrome P450 (CYP) superfamily. nih.govnih.gov this compound (7-OH-B[a]P), as a phenolic metabolite of B[a]P, plays a significant role not only as a product of this metabolism but also as a modulator of the very enzymes that create it. oup.com

Research indicates that 7-OH-B[a]P can exert feedback inhibition on the metabolic pathway of its parent compound, B[a]P. oup.com The metabolism of B[a]P is a multi-step process where enzymes like CYP1A1 and CYP1B1 convert B[a]P into various intermediates. nih.govoup.com One critical pathway involves the formation of benzo[a]pyrene-7,8-dihydrodiol, which is a precursor to the ultimate carcinogenic metabolite, (±)-B[a]P-r-7,t-8-dihydrodiol-t-9,10-epoxide (BPDE). oup.comoup.com

Table 1: Modulation of Benzo[a]pyrene (B[a]P) Metabolic Pathway by this compound (7-OH-B[a]P)

| Modulator | Affected Step / Enzyme System | Observed Effect | Reference |

| 7-OH-B[a]P | Conversion of B[a]P-7,8-dihydrodiol to its epoxide form | Inhibition of the metabolic step | |

| 7-OH-B[a]P | Overall B[a]P metabolism | Potent inhibitor of total DNA adduct formation through feedback inhibition |

This table summarizes the observed modulatory effects of 7-OH-B[a]P on the enzymatic processes involved in the metabolism of its parent compound, benzo(a)pyrene.

Kinetic studies provide insight into the specific mechanisms of enzyme inhibition. mdpi.com While extensive kinetic data for 7-OH-B[a]P's interaction with CYP enzymes are not widely detailed in the reviewed literature, the phenomenon of feedback inhibition is well-documented. oup.com Inhibition can occur through various mechanisms, including competitive, noncompetitive, or uncompetitive processes, where the inhibitor may or may not compete with the substrate for the enzyme's active site. mdpi.comaacrjournals.org

In the context of B[a]P metabolism, other compounds have been studied as inhibitors. For example, hyperforin, a constituent of St. John's wort, acts as a competitive inhibitor of CYP1A1, competing with the B[a]P metabolite 7,8-diol-B[a]P for the enzyme's active site. aacrjournals.orgresearchgate.net The feedback inhibition exerted by 7-OH-B[a]P on the B[a]P metabolic pathway implies an interaction with the involved enzymes, such as CYP1A1 or CYP1B1. oup.com However, specific kinetic constants (like K_i values) and the precise mode of inhibition (competitive, noncompetitive) for 7-OH-B[a]P itself are not fully elucidated in the provided research. The documented inhibition of the formation of B[a]P's ultimate carcinogen suggests that 7-OH-B[a]P can interfere with the catalytic cycle of P450 enzymes responsible for this bioactivation step.

Modulation of Cytochrome P450 Activity Related to Benzo[a]pyrene Metabolism

Receptor-Mediated Biological Responses

Beyond its interactions with metabolic enzymes, 7-OH-B[a]P can elicit biological responses through its interaction with cellular receptors, particularly those involved in endocrine signaling. nih.govnih.gov This activity classifies it as a potential endocrine-disrupting chemical. lgcstandards.commdpi.com

Reporter gene assays are instrumental in screening chemicals for their ability to interact with hormone receptors. oup.com Studies investigating the estrogenic activities of B[a]P and its metabolites have utilized human breast cancer cells (MCF-7) transiently transfected with an estrogen receptor-alpha (ERα) reporter system. oup.comnih.gov

Research has shown that while the parent compound B[a]P can induce a response, this activity is dependent on its metabolism into hydroxylated derivatives. oup.comnih.gov In vitro investigations have explicitly identified several monohydroxylated metabolites, including 7-OH-B[a]P, as being responsible for this estrogenic activity. nih.govresearchgate.net A study examining a range of B[a]P metabolites found that 1-, 3-, 7-, and 9-hydroxy-B[a]P were all capable of inducing reporter gene expression mediated by a Gal4-human ERα fusion protein. nih.gov At a concentration of 10 µM, these metabolites induced a response that was 20-100% of the level caused by the natural estrogen, 17β-estradiol, demonstrating their significant agonist activity at the ERα. nih.gov

The endocrine-disrupting potential of 7-OH-B[a]P extends to its interaction with multiple estrogen receptor isoforms. nih.gov The compound's activity is not limited to ERα. Research has demonstrated that 7-OH-B[a]P, along with its 1-, 3-, and 9-hydroxy isomers, binds to both human ERα and estrogen receptor-beta (ERβ). nih.gov

Notably, these monohydroxylated metabolites exhibit a differential binding affinity, showing a higher affinity for the ERβ isoform compared to ERα. nih.gov This interaction with multiple estrogen receptors indicates that 7-OH-B[a]P can interfere with estrogen signaling pathways through more than one mechanism. The formation of such biologically active estrogenic metabolites from environmental polycyclic aromatic hydrocarbons has been observed in vitro, with studies showing that human gut microbiota can transform B[a]P into 7-hydroxybenzo[a]pyrene. nih.govfrontiersin.org

Table 2: Receptor-Mediated Activity of this compound (7-OH-B[a]P)

| Compound | Receptor | Assay / Finding | Result / Activity | Reference |

| 7-OH-B[a]P | ERα | Reporter Gene Assay (Gal4-hERαdef) | Induces reporter gene expression (agonist activity) | nih.gov |

| 7-OH-B[a]P | ERα | Receptor Binding Assay | Binds to receptor | nih.gov |

| 7-OH-B[a]P | ERβ | Receptor Binding Assay | Binds to receptor; shows higher affinity for ERβ than ERα | nih.gov |

This table summarizes the documented interactions of 7-OH-B[a]P with estrogen receptors alpha (ERα) and beta (ERβ) based on in vitro research findings.

Cellular and Subcellular Studies of 7 Hydroxybenzo a Pyrene Activity

In Vitro Model Systems for Mechanistic Elucidation

In vitro models are crucial for understanding the mechanisms through which 7-Hydroxybenzo(a)pyrene (7-OH-B[a]P) exerts its biological effects. Various human cell lines have been employed to study its metabolism and cellular responses.

Studies utilizing normal human mammary epithelial cells (HMEC) have provided significant insights into the metabolic pathways of benzo(a)pyrene (B[a]P) and its derivatives. Research has shown that 7-OH-B[a]P acts as a potent and selective inhibitor of the conversion of benzo(a)pyrene-7,8-dihydrodiol (B[a]P-diol) to its highly carcinogenic form, (+)-benzo(a)pyrene-7,8-dihydroxy-9,10-epoxide (BPDE). oup.com This feedback inhibition mechanism suggests that 7-OH-B[a]P plays a crucial role in modulating the toxicity of its parent compound within breast tissue. oup.com The inhibition is highly potent, with an estimated inhibitory constant (Ki) of 3–12 nM. researchgate.net This specific action points towards the involvement of a selective oxygenase in HMEC for the diol to diolepoxide conversion. oup.com Furthermore, investigations into gene expression in HMEC exposed to B[a]P revealed consistent induction of the cytochrome P450 enzyme CYP1B1, which is involved in the metabolism of polycyclic aromatic hydrocarbons. documentsdelivered.com

Human lung adenocarcinoma cell lines, such as A549 and H358, serve as important models for studying the effects of B[a]P and its metabolites in the context of lung cancer. In A549 cells, the metabolism of B[a]P is actively studied, with research showing that these cells can activate B[a]P through the cytochrome P450 enzyme system to form reactive metabolites. nih.govplos.org Studies have demonstrated that B[a]P treatment can alter the gene expression profiles in A549 cells and their cancer stem cell counterparts. jmb.or.kr

Specifically, research in A549 cells has shown that one of the phase II conjugates of B[a]P-7,8-dione metabolism is O-monoglucuronsyl-B[a]P-7,8-catechol, indicating the role of UDP-glucuronosyltransferases (UGTs) in the detoxification process. acs.org Furthermore, stable DNA adducts of B[a]P-7,8-dione have been identified in A549 cells. nih.gov In H358 cells, the metabolic pathways of B[a]P have been characterized, identifying metabolites from peroxidase, cytochrome P450 monooxygenation (including 3-hydroxy-B[a]P and B[a]P-7,8-trans-dihydrodiol), and aldo-keto reductase pathways. nih.gov

Table 1: Summary of Key Findings in Human Lung Adenocarcinoma Cell Lines

| Cell Line | Key Finding | Reference |

|---|---|---|

| A549 | Metabolizes B[a]P via the cytochrome P450 system. | nih.govplos.org |

| B[a]P alters gene expression. | jmb.or.kr | |

| Forms O-monoglucuronsyl-B[a]P-7,8-catechol as a metabolite. | acs.org | |

| Forms stable DNA adducts with B[a]P-7,8-dione. | nih.gov | |

| H358 | Metabolizes B[a]P through multiple enzymatic pathways. | nih.gov |

The human liver tumor cell line, HepG2, is a widely used model for toxicological studies of chemical compounds. Research has shown that B[a]P treatment can promote the migration and invasion of HepG2 cells, potentially by upregulating the expression of phosphorylated extracellular signal-regulated kinase (p-ERK). nih.gov Metabolism studies in HepG2 cells have identified various metabolites of B[a]P, and it has been noted that the metabolism can involve the formation of both diol-epoxides and ortho-quinones. nih.gov The expression of UGT isoforms, crucial for detoxification, has also been characterized in HepG2 cells. acs.org

Human organoid cultures represent a more physiologically relevant in vitro system, mimicking the three-dimensional structure and function of native tissues. kcl.ac.uknih.govmdpi.com Studies using organoids derived from various human tissues, including the liver, have demonstrated their capacity to metabolize B[a]P. kcl.ac.uknih.govmdpi.com These cultures show upregulation of xenobiotic-metabolizing enzyme genes like CYP1A1 upon B[a]P treatment. kcl.ac.uknih.gov Critically, the formation of key metabolites such as BaP-t-7,8-dihydrodiol and BaP-tetrol-l-1 has been detected in these organoid systems, confirming their metabolic competence. kcl.ac.uknih.govmdpi.com The ability of organoids to form DNA adducts and activate DNA damage response pathways further underscores their utility in studying the carcinogenesis of environmental pollutants like B[a]P. kcl.ac.uknih.govmdpi.com

Table 2: B[a]P Metabolites Detected in Human Tissue Organoids

| Organoid Type | Detected Metabolites | Key Observation | Reference |

|---|---|---|---|

| Gastric, Pancreas, Liver, Colon, Kidney | BaP-t-7,8-dihydrodiol, BaP-tetrol-l-1 | All organoid types demonstrated the ability to metabolize B[a]P. | kcl.ac.uknih.govmdpi.com |

| Pancreatic, Undifferentiated Liver | High levels of DNA adducts | Showed the highest levels of DNA adduct formation. | kcl.ac.uknih.gov |

Studies Utilizing Human Liver Tumor Cell Lines (e.g., HepG2)

Effects on Cellular Signaling and Gene Regulation

The biological activity of 7-OH-B[a]P and its parent compound, B[a]P, extends to the modulation of fundamental cellular processes, including DNA damage response pathways.

Exposure to B[a]P and its metabolites can trigger a cellular DNA damage response. Studies have shown that B[a]P exposure can lead to the activation of this response, characterized by the induction of proteins such as p-p53, p-CHK2, p21, and γ-H2AX. kcl.ac.uknih.gov This activation is a confirmation of the bioactivation of B[a]P into genotoxic species. kcl.ac.uknih.gov Furthermore, research indicates that 7-OH-B[a]P is a potent inhibitor of total DNA adduct formation. tandfonline.com It has been observed to inhibit the formation of depurinating adducts of B[a]P significantly. tandfonline.com Paradoxically, some research suggests that the environmental carcinogen B[a]P can activate a DNA damage response that results in the transcriptional repression of genes involved in mismatch repair (MMR) and homologous recombination (HR), two critical DNA repair pathways. nih.gov This repression is linked to the onset of cellular senescence. nih.gov

Transcriptional and Post-Transcriptional Effects on Xenobiotic-Metabolizing Enzymes

The transcriptional regulation of xenobiotic-metabolizing enzymes (XMEs), particularly the cytochrome P450 (CYP) superfamily, is a critical cellular response to exposure to polycyclic aromatic hydrocarbons (PAHs) like benzo(a)pyrene (B[a]P). The parent compound, B[a]P, is known to be a potent inducer of specific CYP genes. researchgate.netresearchgate.net This induction is primarily mediated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. researchgate.netresearchgate.net Upon binding a ligand such as B[a]P, the AhR translocates to the nucleus and binds to aryl hydrocarbon response elements (AhREs) in the promoter regions of target genes, thereby initiating transcription. researchgate.net

While direct studies on the transcriptional effects of this compound (7-OH-B[a]P) are limited, its role must be considered within the context of its parent compound's activity. The metabolism of B[a]P by CYP enzymes produces a variety of metabolites, including phenols like 7-OH-B[a]P. researchgate.netoup.com The expression of the very enzymes that produce these metabolites, such as CYP1A1 and CYP1B1, is upregulated by PAH exposure. researchgate.net For instance, in human cell lines, CYP1A1 and CYP1A2 are strongly induced by B[a]P. researchgate.net This suggests a feedback loop where the presence of B[a]P ensures the continued production of its metabolic enzymes.

Post-transcriptional regulation, including mechanisms like microRNA (miR) modulation and changes in DNA methylation patterns, also governs the expression of CYP enzymes. semanticscholar.org While these mechanisms are known to be influenced by environmental exposures, specific data linking 7-OH-B[a]P to these post-transcriptional events is not yet established. The regulation of nuclear receptors such as the Pregnane X Receptor (PXR), which is involved in the metabolism of a wide array of foreign compounds, can also occur at the post-transcriptional level, but a direct link to 7-OH-B[a]P has not been demonstrated. nih.gov

Table 1: Key Enzymes in B[a]P Metabolism and Their Regulation

| Enzyme Family | Specific Enzyme | Known Inducers | Transcriptional Regulator |

|---|---|---|---|

| Cytochrome P450 | CYP1A1 | Benzo(a)pyrene, other PAHs researchgate.netresearchgate.net | Aryl Hydrocarbon Receptor (AhR) researchgate.netresearchgate.net |

| Cytochrome P450 | CYP1A2 | Benzo(a)pyrene researchgate.net | Aryl Hydrocarbon Receptor (AhR) |

Subcellular Distribution and Biological Fate

The journey of this compound within a cell begins with its formation. As a metabolite of benzo(a)pyrene, 7-OH-B[a]P is primarily generated by the enzymatic activity of cytochrome P450s. These enzymes are predominantly located in the endoplasmic reticulum of cells, particularly in liver microsomes. In skin, this metabolic activity is highest in the epidermal cells. nih.gov

Following its formation in the endoplasmic reticulum, the subcellular distribution of 7-OH-B[a]P, like its parent compound, is influenced by its lipophilic nature. Studies on B[a]P show that its uptake by cells is a rapid partitioning phenomenon, driven by the relative lipid content of extracellular and cellular compartments, rather than an active transport process. nih.gov B[a]P's intracellular location coincides with lipid-rich structures and it does not appear to accumulate in acidic organelles like lysosomes or in mitochondria. nih.gov It is therefore highly probable that 7-OH-B[a]P also associates with cellular membranes and other lipidic environments within the cell.

The biological fate of 7-OH-B[a]P is primarily detoxification and excretion. Phenolic metabolites of B[a]P are substrates for Phase II conjugation enzymes. inchem.org These enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attach polar molecules like glucuronic acid or sulfate (B86663) groups to the hydroxyl group of 7-OH-B[a]P. inchem.org This process, known as conjugation, significantly increases the water solubility of the compound, which facilitates its excretion from the body. researchgate.net For example, related B[a]P catechols are detoxified by sulfotransferases in human lung cells. nih.gov

Ultimately, the conjugated metabolites of 7-OH-B[a]P are eliminated from the body. The detection of 7-OH-B[a]P in the urine of individuals exposed to B[a]P serves as a confirmation of this metabolic and excretory pathway, and it is used as a biomarker for exposure. ontosight.ai

Table 2: Subcellular Events in the Biological Fate of this compound

| Process | Subcellular Location | Key Molecules/Enzymes Involved | Outcome |

|---|---|---|---|

| Formation | Endoplasmic Reticulum | Cytochrome P450 (e.g., CYP1A1, CYP1B1) oup.com | Conversion of Benzo(a)pyrene to this compound |

| Distribution | Cellular Membranes, Lipid-rich compartments nih.gov | N/A (Passive Partitioning) | Localization within the cell |

| Conjugation | Cytosol, Endoplasmic Reticulum | Sulfotransferases (SULTs), UDP-glucuronosyltransferases (UGTs) inchem.orgnih.gov | Increased water solubility |

Biomarker Research and Exposure Assessment of 7 Hydroxybenzo a Pyrene

Detection and Quantification of 7-Hydroxybenzo(a)pyrene as a Biomarker

The measurement of BaP metabolites in biological matrices serves as a direct indicator of the internal dose of the carcinogen. Urinary metabolites, in particular, are valuable non-invasive biomarkers for assessing recent exposure to PAHs from various environmental, occupational, and dietary sources. nih.gov

Urinary Metabolite Detection for Environmental Benzo[a]pyrene (B130552) Exposure

The detection of hydroxylated metabolites of BaP in urine is a well-established method for biomonitoring human exposure. nih.gov While 3-hydroxybenzo(a)pyrene (3-OHBaP) and 1-hydroxypyrene (B14473) are the most commonly measured biomarkers for BaP and general PAH exposure, respectively, other isomers, including 7-OHBaP, are also relevant. nih.govresearchgate.netnih.gov Studies have shown that metabolites such as 7-OHBaP can be identified in urine, reflecting the body's processing of the parent compound, BaP. ontosight.ainih.gov For instance, research using a simulator of the human intestinal microbial ecosystem demonstrated the microbial production of this compound, indicating that gut microbiota can contribute to the formation of this metabolite. nih.gov

In a study involving rats exposed to asphalt (B605645) fumes, several BaP metabolites were identified and quantified in urine, demonstrating the utility of this matrix for exposure assessment. acs.org While this specific study focused on 3-OHBaP, benzo[a]pyrene-7,8-dihydrodiol, and benzo[a]pyrene-7,8,9,10-tetrahydrotetrol, it underscores the principle that urinary analysis provides a window into the metabolic processing of BaP. acs.org The development of highly sensitive analytical methods has enabled the quantification of various monohydroxylated metabolites, including 3-, 7-, and 9-OHBaP, in urine samples. researchgate.net These metabolites are typically excreted after conjugation with glucuronic acid or sulfate (B86663), and nearly all of the urinary 3-OHBaP in humans is in a conjugated form. mdpi.comuzh.ch

Correlation of this compound Levels with Parent Compound Exposure

Establishing a clear correlation between the urinary concentration of a specific metabolite and the external exposure to the parent compound is a key goal of biomonitoring. For BaP metabolites, this relationship can be complex. In one study, urinary levels of 3-OHBaP did not show a significant correlation with airborne BaP levels in occupationally exposed groups. nih.gov However, other research has demonstrated a clear link between exposure and metabolite excretion. In rats exposed to asphalt fumes, urinary concentrations of BaP and its hydroxy metabolites were significantly elevated compared to control groups, indicating a positive correlation with exposure. acs.org

Further studies have explored the relationship between different PAH biomarkers. A strong correlation has been observed between urinary 1-hydroxypyrene (a biomarker for total PAH exposure) and 3-OHBaP, suggesting an indirect link to carcinogenic PAH exposure. nih.govnih.govresearchgate.net However, this correlation can be inconsistent; one study found a high correlation in a control group but not in a group of coke-oven workers, suggesting that the exposure source and level can influence metabolic pathways and biomarker ratios. researchgate.net The relationship between different BaP metabolites, such as 3-OHBaP and r-7,t-8,9,c-10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (TetraolBaP), has also been shown to be strong, providing further tools to assess the internal toxic dose. nih.gov

Analytical Methodologies for Biomarker Assessment

The accurate measurement of 7-OHBaP and other metabolites at trace levels requires sophisticated and highly sensitive analytical techniques. Methodological advancements have been crucial for the progress of biomarker research in this field.

High-Performance Liquid Chromatography (HPLC) for Metabolite Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of complex mixtures of PAH metabolites. aacrjournals.org It is recognized as a rapid and efficient method for resolving various BaP metabolites, including phenols, quinones, and dihydrodiols. aacrjournals.orgnih.gov Early analytical systems sometimes struggled with the co-elution of isomers like 7-OHBaP, 9-OHBaP, and 3-OHBaP. However, modern HPLC methods, often using reverse-phase columns, can successfully separate a wide array of BaP hydroxy derivatives. researchgate.netresearchgate.net

HPLC coupled with fluorescence detection is a common configuration, leveraging the native fluorescence of these compounds for sensitive detection. researchgate.net The technique has been successfully applied to analyze BaP metabolism in various biological systems, including microsomal preparations from human and animal tissues. nih.govoup.com

Table 1: Examples of HPLC Applications in BaP Metabolite Analysis

| Application | Key Findings | Reference |

|---|---|---|

| Metabolite Separation | HPLC efficiently separates at least eight BaP metabolites, including phenols, quinones, and dihydrodiols. | aacrjournals.org |

| Rhesus Monkey Metabolism | Used to separate and quantify BaP metabolites from liver and lung microsomes. | nih.gov |

| Rat Urine and Plasma | Successfully separated BaP and four of its metabolites in spiked samples using gradient elution on a reverse-phase ODS column. | researchgate.net |

| Human P450 Metabolism | HPLC analysis detected eight major metabolites of BaP and four metabolites of BaP-7,8-dihydrodiol. | oup.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

For definitive identification and highly sensitive quantification, HPLC is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). This combination provides superior specificity and allows for the measurement of extremely low concentrations of metabolites in complex biological matrices like urine and plasma. nemc.us

Various LC-MS configurations have been developed, employing techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). nih.govacs.org These methods can achieve remarkable limits of detection (LOD) and quantification (LOQ), often in the picogram or femtomole range. nih.govnih.gov For example, a stable isotope dilution LC-APCI/MS/MS method achieved an LOQ of 6 fmol on-column for 3-OH-BaP. nih.gov Another method using ultra-high performance liquid chromatography (UHPLC) with a quadrupole-time-of-flight (QTOF) mass analyzer reported an LOD of 0.15–9.0 ng/g for analytes including 7-hydroxybenzo[a]pyrene in human tissues. researchgate.net

Table 2: Performance of Various LC-MS Methods for BaP Metabolite Quantification

| Analytical Method | Analytes Including | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| LC-MS/MS with ESI | 7-OH-BaP | Water | ≤ 0.1 ng/L (LOD) | |

| LC-MS | Hydroxylated PAHs | Intestinal Suspension | 0.36–14.09 µg/L (LOD) | nih.gov |

| UHPLC-QTOF-MS | 7-hydroxybenzo[a]pyrene | Human Tissues | 0.15–9.0 ng/g (LOD) | researchgate.net |

| LC-APCI/MS/MS | 3-OH-B[a]P | Cell Culture | 6 fmol on column (LOQ) | nih.gov |

| LC-ESI-MS/MS | 3-OHBaP Conjugates | Human Urine | 0.06 ng/L (Sulfate), 0.16 ng/L (Glucuronide) (LODs) | acs.org |

Application of 32P-Postlabeling Method for DNA Adduct Research (related to 7-OHBP influence)

The carcinogenicity of BaP is linked to its ability to form covalent adducts with DNA after metabolic activation. The ³²P-postlabeling assay is an ultrasensitive technique used to detect and quantify these DNA adducts, even when they are present at very low levels. nih.govnih.gov This method involves enzymatically digesting DNA to deoxynucleoside 3'-monophosphates, which are then radiolabeled with ³²P-ATP. nih.gov The resulting ³²P-labeled adducts are separated by chromatography, typically thin-layer chromatography (TLC). nih.gov

While the ³²P-postlabeling method directly measures the DNA adducts rather than the free metabolites, it is crucial for understanding the biological consequences of BaP metabolism. The profile of DNA adducts can be influenced by the metabolic pathways that are active, including those that form hydroxylated intermediates like 7-OHBaP. Research has shown that specific adduct spots detected by this method can be derived from the further metabolism of hydroxylated BaP species. researchgate.net For example, one adduct has been identified as arising from the metabolism of 9-hydroxy-B[a]P. researchgate.net Furthermore, studies indicate that 7-OHBaP can act as a potent inhibitor of total DNA adduct formation, suggesting its potential to modulate the carcinogenic activity of its parent compound. Therefore, ³²P-postlabeling is an indispensable tool for investigating the influence of metabolites like 7-OHBaP on the ultimate genotoxic events that initiate carcinogenesis. nih.govwiley.com

Advanced Research Methodologies in 7 Hydroxybenzo a Pyrene Studies

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches have become indispensable tools for studying the conformational and energetic properties of BaP metabolites and their interactions with biological targets.

Molecular dynamics (MD) simulations are a powerful computational technique used to investigate the structural and stereochemical characteristics of DNA adducts formed from BaP metabolites. tandfonline.com These simulations can model the behavior of these adducts within a DNA duplex over time, providing insights into their conformational preferences. For instance, studies on adducts of benzo[a]pyrene-7,8-quinone (BPQ), a metabolite of BaP, have shown that the orientation of the BPQ moiety can be in either the major or minor groove of the DNA helix. tandfonline.comtandfonline.com The stability of these conformations is assessed through free energy calculations. tandfonline.com

First-principles calculations based on density functional theory (DFT) are also employed to investigate the interactions between BaP metabolites like BPQ and DNA. aip.orgnih.gov These methods can identify various possible adduct structures, including those formed by covalent bonds and those bound by van der Waals interactions. aip.orgnih.gov Such studies have revealed that non-covalent, van der Waals-bound adducts can have comparable or even greater binding energies than their covalent counterparts, suggesting their potential biological relevance. nih.gov

Key Findings from Conformational Analysis Studies:

| Adduct Type | Computational Method | Key Findings |

| BPQ-Guanine | Molecular Dynamics (MD) | BPQ can locate in the minor or major groove; the molecular plane of BPQ is nearly perpendicular to the DNA base plane in stable adducts. tandfonline.com |

| BPQ-Guanine | Molecular Dynamics (MD) | For syn conformers, BPQ is located in the major groove with high relative energies, while anti conformers place BPQ in the minor groove with lower energies. tandfonline.com |

| BPQ-DNA | Density Functional Theory (DFT) | Identified six possible adducts, including two bound by van der Waals forces with significant binding energies. aip.orgnih.gov |

Molecular dynamics simulations are also utilized to model the interactions between BaP and its metabolites with the active sites of metabolic enzymes, such as cytochrome P450 (CYP) and DNA polymerases. mdpi.comnih.govresearchgate.net These simulations can reveal the specific types of interactions, such as hydrophobic and π-stacking interactions, that stabilize the binding of BaP within the enzyme's active site. mdpi.comresearchgate.netresearchgate.net For example, MD simulations have been used to study the complex of a BaP-DNA adduct with DNA polymerase, showing how the adduct's conformation can disrupt the normal interactions within the active site. nih.gov Inverse molecular docking is another computational approach used to identify potential human protein targets for BaP and its metabolites by screening a large number of proteins. mdpi.comresearchgate.netresearchgate.net

Conformational Analysis of Benzo[a]pyrene (B130552) Metabolite-DNA Adducts

Advanced Spectroscopic Techniques for Structural Characterization of Metabolites and Adducts

A variety of advanced spectroscopic techniques are essential for the detection, identification, and structural characterization of 7-OH-BaP and other BaP metabolites and their DNA adducts.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the analysis of BaP metabolites and DNA adducts. ugent.bestkate.eduacs.org Tandem mass spectrometry (MS/MS) provides structural confirmation of the adducts. tandfonline.com High-resolution/accurate mass analysis enhances the sensitivity and specificity of detection, allowing for the measurement of ultratrace levels of adducts in human tissues. stkate.eduacs.org For example, an LC-ESI-MS/MS method with high-resolution analysis achieved a limit of detection of 1 attomole for a specific BaP-DNA adduct, a sensitivity that surpasses previous methods. stkate.eduacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the detailed structural elucidation of BaP metabolites and their adducts. asm.orgaacrjournals.org Proton NMR (¹H NMR) can be used to study the interaction of BaP with proteins like cytochrome P-450 by measuring changes in longitudinal relaxation times (T1). nih.gov It has also been used to characterize the structure of bacterial metabolites of BaP, such as dihydrodiols. asm.org The analysis of ¹H NMR spectra helps in identifying the precise structure and stereochemistry of the compounds formed. asm.org

Fluorescence Spectroscopy: Fluorescence-based techniques are highly sensitive for detecting BaP and its metabolites. Laser-induced fluorescence (LIF) coupled with capillary electrophoresis has been used to analyze depurinating BaP-derived adducts. nih.gov Fluorescence line-narrowing spectroscopy can distinguish between different conformations of BaP diol epoxide (BPDE)-DNA adducts, such as those that are external to the helix, base-stacked, or intercalated. nih.gov

Other Spectroscopic and Chromatographic Methods: High-performance liquid chromatography (HPLC) with fluorescence or UV detection is widely used to separate and quantify BaP metabolites. researchgate.netoup.comnih.gov The development of new HPLC methods continues to improve the resolution and sensitivity for separating a wide range of BaP hydroxyderivatives and other metabolites. nih.govresearchgate.net

Table of Advanced Analytical Techniques in 7-OH-BaP Related Research:

| Technique | Application | Key Findings/Capabilities | Citation |

| LC-MS/MS | Quantification of BaP-DNA adducts | Provides structural confirmation and allows for accurate quantification with stable isotope internal standards. | tandfonline.com |

| High-Resolution MS | Ultrasensitive detection of DNA adducts | Achieved detection limits in the attomole range for BPDE–N²-dG in human lung DNA. | stkate.eduacs.org |

| ¹H NMR Spectroscopy | Structural characterization of metabolites | Used to determine the structure and stereochemistry of BaP metabolites formed by bacteria. | asm.org |

| Fluorescence Line-Narrowing Spectroscopy | Conformational analysis of DNA adducts | Distinguishes between external, base-stacked, and intercalated conformations of BPDE-DNA adducts. | nih.gov |

| Isotopic Labeling with MS | Metabolic tracing | Quantifies metabolites from different BaP metabolic pathways in human cells with high sensitivity. | nih.gov |

Q & A

Basic Research Questions

Q. How can 7-Hydroxybenzo(a)pyrene be distinguished analytically from its parent compound, benzo(a)pyrene?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS/MS). The hydroxyl group in this compound alters its retention time and spectral properties compared to benzo(a)pyrene. Validate with certified reference standards (CAS 37994-82-4) .

- Key Parameters :

| Property | Benzo(a)pyrene | This compound |

|---|---|---|

| Molecular Formula | C₂₀H₁₂ | C₂₀H₁₂O |

| Fluorescence Emission | 406 nm | 434 nm |

| LogP (Octanol-Water) | 6.04 | 5.12 |

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodology :

- Containment : Use Class I, Type B biological safety cabinets and HEPA-filtered vacuums to minimize aerosolization .

- PPE : Nitrile gloves, lab coats, and safety goggles. Conduct regular airborne concentration monitoring (NIOSH Method 5506) .

- Decontamination : Ethanol-based solutions for surface cleaning; avoid dry sweeping .

Q. What analytical techniques are most effective for quantifying this compound in environmental samples?

- Methodology :

- Extraction : Solid-phase extraction (SPE) using C18 cartridges.

- Detection : LC-MS/MS with electrospray ionization (ESI) in negative mode. Achieve limits of detection (LOD) ≤ 0.1 ng/L in water matrices .

Advanced Research Questions

Q. How can researchers design in vitro studies to elucidate the metabolic activation pathways of this compound?

- Methodology :

- Cell Models : Use primary hepatocytes or HepG2 cells exposed to this compound (1–50 µM) for 24–72 hours.

- Metabolite Profiling : Employ ultra-high-resolution mass spectrometry (UHPLC-QTOF-MS) to identify phase I/II metabolites.

- Enzyme Inhibition : Co-treat with CYP1A1 inhibitors (e.g., α-naphthoflavone) to confirm metabolic pathways .

Q. What strategies resolve contradictions in reported toxicity data for this compound across studies?

- Methodology :

- Systematic Review : Follow EPA’s IRIS protocol (Table LS-1) to screen studies based on inclusion criteria (e.g., peer-reviewed, dose-response data) .

- Sensitivity Analysis : Use meta-regression to assess variables like exposure duration, cell type, and assay type (e.g., Ames test vs. Comet assay) .

- Example Conflict : Discrepancies in genotoxicity may arise from differences in metabolic activation systems (e.g., S9 liver fractions from rats vs. humans) .

Q. How can omics approaches (proteomics, metabolomics) enhance mechanistic understanding of this compound toxicity?

- Methodology :

- Proteomics : Apply 2D-DIGE or SWATH-MS to identify dysregulated proteins (e.g., NRF2, GST isoforms) in exposed cell lines.

- Metabolomics : Use NMR or GC-MS to profile lipid peroxidation markers (e.g., 4-HNE) and antioxidant depletion .

- Data Integration : Pathway enrichment analysis (KEGG, Reactome) to map oxidative stress and DNA damage networks .

Q. What experimental designs are optimal for assessing the environmental persistence of this compound in soil?

- Methodology :

- Microcosm Studies : Incubate soil spiked with this compound (1–100 mg/kg) under controlled temperature/moisture.

- Degradation Metrics : Measure half-life via LC-MS/MS and monitor microbial community shifts via 16S rRNA sequencing.

- Controls : Include autoclaved soil to distinguish biotic/abiotic degradation .

Data Synthesis and Reporting Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.